molecular formula C7H6N2O B056400 2-Acetylcyclopropane-1,1-dicarbonitrile CAS No. 124956-88-3

2-Acetylcyclopropane-1,1-dicarbonitrile

Cat. No. B056400
M. Wt: 134.14 g/mol
InChI Key: CLXCQGMDIHWGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetylcyclopropane-1,1-dicarbonitrile (ACDC) is an organic compound that belongs to the family of cyclopropanes. It is a colorless liquid that is widely used in scientific research for its unique properties. ACDC is synthesized through a multi-step process that involves the reaction of malononitrile with ethyl acetoacetate.

Mechanism Of Action

The mechanism of action of 2-Acetylcyclopropane-1,1-dicarbonitrile is not well understood. However, it is believed that 2-Acetylcyclopropane-1,1-dicarbonitrile may act as an inhibitor of enzymes that are involved in the biosynthesis of certain molecules. This could potentially lead to the discovery of new drug targets.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Acetylcyclopropane-1,1-dicarbonitrile are not well understood. However, it has been shown to have a low toxicity profile in animal studies. 2-Acetylcyclopropane-1,1-dicarbonitrile has also been shown to have anti-inflammatory properties in vitro.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Acetylcyclopropane-1,1-dicarbonitrile in lab experiments is its versatility. It can be used in a variety of applications, including organic synthesis and medicinal chemistry. 2-Acetylcyclopropane-1,1-dicarbonitrile is also relatively easy to synthesize, making it an attractive compound for researchers. However, one of the limitations of using 2-Acetylcyclopropane-1,1-dicarbonitrile is its low yield. This can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are many potential future directions for research involving 2-Acetylcyclopropane-1,1-dicarbonitrile. One area of research could be the development of new synthetic methods for 2-Acetylcyclopropane-1,1-dicarbonitrile that could increase the yield of the compound. Another area of research could be the investigation of the mechanism of action of 2-Acetylcyclopropane-1,1-dicarbonitrile, which could lead to the discovery of new drug targets. Additionally, 2-Acetylcyclopropane-1,1-dicarbonitrile could be used as a starting material for the synthesis of new compounds with potential applications in drug discovery.

Synthesis Methods

The synthesis of 2-Acetylcyclopropane-1,1-dicarbonitrile involves the reaction of malononitrile with ethyl acetoacetate in the presence of sodium ethoxide, which acts as a base. The reaction produces a mixture of products, which are then separated using column chromatography. The yield of 2-Acetylcyclopropane-1,1-dicarbonitrile is typically around 50%.

Scientific Research Applications

2-Acetylcyclopropane-1,1-dicarbonitrile has been widely used in scientific research for its unique properties. It is a versatile compound that can be used in a variety of applications, including organic synthesis, medicinal chemistry, and materials science. 2-Acetylcyclopropane-1,1-dicarbonitrile has been used as a precursor for the synthesis of a variety of compounds, including cyclopropane derivatives, which have potential applications in drug discovery.

properties

CAS RN

124956-88-3

Product Name

2-Acetylcyclopropane-1,1-dicarbonitrile

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

2-acetylcyclopropane-1,1-dicarbonitrile

InChI

InChI=1S/C7H6N2O/c1-5(10)6-2-7(6,3-8)4-9/h6H,2H2,1H3

InChI Key

CLXCQGMDIHWGQL-UHFFFAOYSA-N

SMILES

CC(=O)C1CC1(C#N)C#N

Canonical SMILES

CC(=O)C1CC1(C#N)C#N

synonyms

1,1-Cyclopropanedicarbonitrile, 2-acetyl- (9CI)

Origin of Product

United States

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